2-(2-Methyl-4h-chromen-4-ylidene)malononitrile

Catalog No.
S1901267
CAS No.
15058-15-8
M.F
C13H8N2O
M. Wt
208.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Methyl-4h-chromen-4-ylidene)malononitrile

CAS Number

15058-15-8

Product Name

2-(2-Methyl-4h-chromen-4-ylidene)malononitrile

IUPAC Name

2-(2-methylchromen-4-ylidene)propanedinitrile

Molecular Formula

C13H8N2O

Molecular Weight

208.21 g/mol

InChI

InChI=1S/C13H8N2O/c1-9-6-12(10(7-14)8-15)11-4-2-3-5-13(11)16-9/h2-6H,1H3

InChI Key

GBJXKRIRSDZFGG-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C#N)C#N)C2=CC=CC=C2O1

Canonical SMILES

CC1=CC(=C(C#N)C#N)C2=CC=CC=C2O1
  • Organic Chemistry: Due to the presence of the chromene and malononitrile moieties in its structure, 2-(2-Methyl-4h-chromen-4-ylidene)malononitrile might hold promise as a building block in organic synthesis. Chromenes are known for their diverse biological activities, and malononitriles are versatile intermediates for the creation of various heterocyclic compounds [].

2-(2-Methyl-4H-chromen-4-ylidene)malononitrile is a chemical compound with the molecular formula C₁₃H₈N₂O. It features a unique structure that includes a chromene moiety, which contributes to its distinctive optical properties. The compound is characterized by the presence of two nitrogen atoms and one oxygen atom, which play significant roles in its reactivity and biological activity. The InChI code for this compound is 1S/C13H8N2O/c1-9-6-12(10(7-14)8-15)11-4-2-3-5-13(11)16-9/h2-6H,1H3, providing a detailed representation of its molecular structure .

The mechanism of action of CMCN is primarily relevant to its application in OPVs. When incorporated into an organic solar cell, CMCN functions as an electron acceptor due to the electron-withdrawing nature of the malononitrile group []. Upon light absorption, an electron is excited from the donor molecule to the CMCN acceptor. This charge separation and transfer are crucial steps in generating electricity within the solar cell [].

The reactivity of 2-(2-Methyl-4H-chromen-4-ylidene)malononitrile is notable for its ability to undergo various chemical transformations. For instance, it can react with salicylic aldehydes under specific conditions to yield different chromene derivatives, such as 2-imino-2H-chromene-3-carbonitriles and (2-amino-3-cyano-4H-chromen-4-yl)malononitriles . These reactions are facilitated by the electron-withdrawing nature of the malononitrile group, enhancing its utility in synthetic organic chemistry.

The synthesis of 2-(2-Methyl-4H-chromen-4-ylidene)malononitrile typically involves a condensation reaction between 2-methyl-4H-chromen-4-one and malononitrile, often using piperidine as a catalyst in acetonitrile . This method allows for efficient formation of the compound while maintaining high yields. Variations in reaction conditions can lead to the formation of novel derivatives with enhanced properties .

The applications of 2-(2-Methyl-4H-chromen-4-ylidene)malononitrile span several fields:

  • Organic Light Emitting Diodes (OLEDs): The compound has been utilized to develop red fluorescent materials for OLEDs, showcasing its potential in display technology .
  • Photovoltaic Devices: Its electron-withdrawing properties make it suitable for use in organic solar cells, enhancing light absorption and energy conversion efficiency .
  • Optical Materials: Studies have highlighted its optical properties and hyperpolarizability, making it valuable for non-linear optical applications .

Interaction studies involving 2-(2-Methyl-4H-chromen-4-ylidene)malononitrile primarily focus on its role as an electron acceptor in photovoltaic systems. When incorporated into organic solar cells, it facilitates charge transfer upon light absorption, which is critical for electricity generation . Further research may explore its interactions with various biological molecules to assess potential therapeutic applications.

Several compounds share structural similarities with 2-(2-Methyl-4H-chromen-4-ylidene)malononitrile. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
2-(4-Vinylchromen-2-ylidene)malononitrileContains vinyl groupEnhanced photophysical properties
2-(3-(4-Hydroxystyryl)-5,5-dimethylcyclohexenylidene)malononitrileHydroxystyryl moietyLarge Stokes shift for fluorescence
2-Amino-3-cyano-4H-chromen-4-yloxy)malononitrileAmino group substitutionPotential anti-cancer activity

Each of these compounds exhibits unique properties that differentiate them from 2-(2-Methyl-4H-chromen-4-ylidene)malononitrile while retaining similar functional groups that contribute to their reactivity and applications.

XLogP3

2.1

Wikipedia

(2-Methyl-4H-1-benzopyran-4-ylidene)propanedinitrile

Dates

Modify: 2023-08-16

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